2-Bromo-1-(5-methoxybenzofuran-2-yl)ethanone
Description
Contextualization of Benzofuran (B130515) Derivatives in Contemporary Organic Chemistry
Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, constitutes the core of a vast array of molecules that are of significant interest to chemists and pharmaceutical researchers. nih.govresearchgate.net These derivatives are pervasive in nature and are central structural units in numerous natural products and synthetic drugs. nih.govrsc.org The benzofuran skeleton is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antitumor, antiviral, antibacterial, anti-inflammatory, and antioxidant properties. nih.govresearchgate.netrsc.orgnih.gov
The therapeutic potential of compounds such as the antiarrhythmic agent Amiodarone and the β-adrenergic blocker Bufuralol underscores the importance of the benzofuran nucleus in drug design. nih.gov Consequently, the development of novel and efficient synthetic methodologies to construct and functionalize the benzofuran ring system remains an active and vital area of contemporary organic chemistry research. nih.govrsc.org
Significance of α-Bromoketones as Versatile Synthons
α-Bromoketones are a class of organic compounds characterized by a bromine atom attached to the carbon atom adjacent (in the alpha position) to a carbonyl group. fiveable.me This structural feature renders them highly valuable as versatile synthons, or synthetic building blocks, in organic chemistry. The presence of the electron-withdrawing bromine atom significantly increases the electrophilicity of the α-carbon, making it highly susceptible to attack by various nucleophiles. fiveable.me
This inherent reactivity allows α-bromoketones to participate in a wide range of chemical transformations. nih.gov They are key precursors in nucleophilic substitution reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Furthermore, they are extensively used in the synthesis of a multitude of heterocyclic compounds, such as indoles, pyrazoles, and oxazoles, through condensation reactions. nih.gov Another significant reaction is dehydrobromination, where treatment with a base leads to the elimination of hydrogen bromide to form α,β-unsaturated ketones, which are themselves important intermediates in synthesis. libretexts.orglibretexts.org
Overview of Research Trajectories Pertaining to 2-Bromo-1-(5-methoxybenzofuran-2-yl)ethanone
Research involving this compound is primarily focused on its application as a reactive intermediate for the synthesis of novel, more complex molecules. The compound itself is not typically the final target but rather a crucial stepping stone. The research trajectory leverages the combined chemical properties of its two key functional components: the biologically significant 5-methoxybenzofuran (B76594) scaffold and the synthetically versatile α-bromoketone moiety.
The synthesis of this compound would likely follow established protocols for the α-bromination of ketones, such as the reaction of the parent ketone, 1-(5-methoxybenzofuran-2-yl)ethanone, with a brominating agent like bromine in a suitable solvent. prepchem.com
Subsequent research efforts are directed towards reacting this compound with various nucleophilic reagents. For instance, studies on analogous compounds, such as 2-bromo-1-(5-phenylbenzofuran-2-yl)ethan-1-one, have demonstrated their use in synthesizing benzofuran-thiazole hybrids, which were subsequently evaluated for anticancer activity. researchgate.net It is a common strategy in medicinal chemistry to synthesize brominated benzofuran derivatives to explore their potential cytotoxic properties against cancer cell lines. nih.govmdpi.com Therefore, the primary research trajectory for this compound involves its use as a precursor to new series of benzofuran derivatives that can be screened for a range of biological activities.
Table 1: Physicochemical Properties of Related Benzofuran Ketones
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 1-(5-Methoxy-3-Methyl-1-Benzofuran-2-yl)Ethanone | C₁₂H₁₂O₃ | 204.22 | White powder | 93–96 |
| 1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone | C₁₂H₁₁BrO₃ | 283.12 | White powder | 103–106 |
| 1-(5-Bromo-1-benzofuran-2-yl)ethanone | C₁₀H₇BrO₂ | 239.07 | Not specified | Not specified |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | C₉H₉BrO₂ | 229.07 | Not specified | Not specified |
This table presents data for structurally related compounds to provide context for the target molecule. Data derived from sources mdpi.comnih.govresearchgate.net.
Scope and Objectives of Academic Inquiry into the Chemical Compound
The academic interest in this compound is centered on its synthetic utility rather than its intrinsic properties as a final product. The principal objectives of research involving this compound are:
To serve as a key building block: The primary goal is to employ this molecule in the synthesis of novel, polyfunctionalized benzofuran derivatives.
Exploration of new heterocyclic systems: A major objective is to exploit the reactivity of the α-bromoketone function to react with various dinucleophiles to construct new heterocyclic rings appended to the benzofuran core.
Development of potential therapeutic agents: Given the well-documented biological importance of the benzofuran scaffold, a key objective is to synthesize derivatives that may exhibit valuable pharmacological properties, such as anticancer, antimicrobial, or anti-inflammatory activities. nih.govmdpi.com
Structure-Activity Relationship (SAR) studies: The synthesized derivatives allow for the investigation of how structural modifications influence biological activity. The presence and position of the methoxy (B1213986) group on the benzofuran ring are of particular interest for their electronic and steric effects on potential drug-receptor interactions.
In essence, the scope of academic inquiry is defined by the compound's role as a versatile intermediate, enabling access to a diverse library of new chemical entities for further scientific investigation.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(5-methoxy-1-benzofuran-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-14-8-2-3-10-7(4-8)5-11(15-10)9(13)6-12/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCFKVXPOWVVGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501259740 | |
| Record name | 2-Bromo-1-(5-methoxy-2-benzofuranyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501259740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149384-10-1 | |
| Record name | 2-Bromo-1-(5-methoxy-2-benzofuranyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149384-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(5-methoxy-2-benzofuranyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501259740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo 1 5 Methoxybenzofuran 2 Yl Ethanone
Precursor Synthesis: 1-(5-Methoxybenzofuran-2-yl)ethanone
The efficient synthesis of the precursor ketone, 1-(5-methoxybenzofuran-2-yl)ethanone, is critical. This involves the formation of the 5-methoxybenzofuran (B76594) core and the subsequent introduction of the ethanone (B97240) (acetyl) group at the 2-position.
Cyclization Strategies for the 5-Methoxybenzofuran Moiety
The construction of the benzofuran (B130515) ring system is a foundational step. Various cyclization strategies have been developed to achieve this privileged structure.
One common approach involves the reaction of an appropriately substituted o-hydroxyacetophenone with chloroacetone. mdpi.com This method provides a direct route to 2-acetylbenzofuran (B162037) derivatives. Another powerful strategy is the cyclodehydration of α-phenoxy ketones. This reaction can be effectively promoted by Eaton's reagent (phosphorus pentoxide–methanesulfonic acid), which facilitates the intramolecular electrophilic aromatic substitution to form the furan (B31954) ring under mild conditions, offering moderate to excellent yields.
The Perkin rearrangement represents a classical method, wherein a 2-halocoumarin undergoes a ring contraction in the presence of a base to yield a benzofuran. wikipedia.orgjocpr.com More specifically, 3-halocoumarins can be converted into benzofuran-2-carboxylic acids, which can then be further manipulated to introduce the desired acetyl group. nih.gov Microwave-assisted Perkin rearrangements have been shown to dramatically reduce reaction times from hours to minutes while maintaining high yields. nih.govfao.org
Table 1: Comparison of Cyclization Strategies for Benzofuran Synthesis
| Method | Starting Materials | Key Reagents/Conditions | Product Type | Advantages |
| o-Hydroxyacetophenone Route | o-Hydroxyacetophenone, Chloroacetone | Base (e.g., K2CO3) | 2-Acetylbenzofuran | Direct synthesis of the ketone precursor. mdpi.com |
| Cyclodehydration | Phenol (B47542), α-Bromo Ketone | Base (e.g., K2CO3), then Eaton's Reagent | 2,3-Disubstituted Benzofuran | Readily available starting materials, mild conditions. |
| Perkin Rearrangement | 3-Halocoumarin | Base (e.g., NaOH), EtOH, Reflux or Microwave | Benzofuran-2-carboxylic acid | High yields, general for various coumarins. nih.gov |
| Tandem Oxidative Coupling | Hydroquinone, β-Dicarbonyl compound | PIDA (oxidant), ZnI2 (catalyst), Chlorobenzene | 5-Hydroxybenzofuran derivative | Direct C-H functionalization, high yields. thieme-connect.comresearchgate.netthieme-connect.de |
Acylation Techniques for Ethanone Moiety Introduction
When the 5-methoxybenzofuran core is synthesized without the acetyl group, a subsequent acylation step is necessary. The most common method for introducing an ethanone moiety onto an aromatic ring is the Friedel-Crafts acylation. Benzofuran is known to undergo acylation preferentially at the 2-position. researchgate.net This reaction typically involves treating 5-methoxybenzofuran with an acylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) or a protic acid like phosphoric acid. jocpr.com
Advanced Synthetic Protocols for Enhanced Yield and Selectivity
Modern synthetic chemistry seeks to improve upon classical methods by enhancing yield, selectivity, and reaction conditions. Advanced protocols often involve tandem or one-pot reactions that combine multiple steps, reducing waste and purification efforts.
One such advanced strategy is the tandem in situ oxidative coupling and cyclization. thieme-connect.comthieme-connect.de For instance, 5-hydroxybenzofurans can be prepared in high yields (up to 96%) through a PIDA (phenyliodine(III) diacetate)-mediated oxidation and coupling-cyclization of β-dicarbonyl compounds and hydroquinones. researchgate.net This method directly functionalizes the aromatic C(sp²)-H bond of hydroquinones. thieme-connect.comresearchgate.net
Palladium-catalyzed tandem reactions have also emerged as a powerful tool. A notable example is the C-H functionalization/cyclization of benzoquinone with terminal alkynes, which synthesizes 2,3-disubstituted 5-hydroxybenzofurans without the need for an external base, ligand, or oxidant. nih.gov
Bromination Reactions for α-Substitution
Once the precursor, 1-(5-methoxybenzofuran-2-yl)ethanone, is obtained, the final step is the selective introduction of a bromine atom on the α-carbon of the ethanone group.
Direct α-Bromination Methods of Aryl Ketones
The direct halogenation of the α-carbon of a ketone is a fundamental transformation in organic synthesis. nih.gov The most straightforward method involves the reaction of the ketone with molecular bromine (Br₂) in the presence of an acid catalyst, such as acetic acid or HBr. masterorganicchemistry.com The reaction proceeds through an acid-catalyzed enol intermediate, which acts as the nucleophile that attacks the electrophilic bromine. nih.govyoutube.com While effective, this method can be hazardous due to the corrosive and toxic nature of Br₂ and may lead to side products. nih.gov
A widely used and more convenient alternative to Br₂ is N-Bromosuccinimide (NBS). acgpubs.org NBS is a solid, easier-to-handle reagent that serves as an electrophilic bromine source. The reaction can be initiated by radical initiators, photochemical energy, or various catalysts. nih.gov
Regioselective Bromination Techniques
Achieving high regioselectivity—ensuring bromination occurs exclusively at the α-position without competing aromatic ring bromination—is crucial for obtaining a pure product. The electron-rich nature of the 5-methoxybenzofuran ring makes it susceptible to electrophilic attack, necessitating controlled reaction conditions.
Several catalytic systems have been developed to enhance the regioselectivity of α-bromination using NBS. Catalysts such as ammonium (B1175870) acetate (B1210297) (NH₄OAc), acidic aluminium oxide, and KH₂PO₄ have been shown to efficiently promote the selective α-bromination of aralkyl ketones in good yields. acgpubs.orgnih.govrsc.org For example, using KH₂PO₄ as a recyclable, heterogeneous catalyst in ethanol (B145695) at reflux provides excellent yields with short reaction times. acgpubs.org Similarly, employing active aluminum oxide as a catalyst can direct the reaction towards either α-bromination or nuclear bromination depending on the choice of solvent (methanol for α-bromination, acetonitrile (B52724) for nuclear). nih.gov Microwave irradiation in the absence of any solvent or catalyst has also been reported as a highly efficient and environmentally friendly protocol for the regioselective α-bromination of aralkyl ketones with NBS. researchgate.net
Table 2: Selected Methods for Regioselective α-Bromination of Aryl Ketones
| Brominating Agent | Catalyst/Conditions | Solvent | Key Features |
| Br₂ | HBr or Acetic Acid | Acetic Acid | Classical method, acid-catalyzed enol pathway. masterorganicchemistry.com |
| NBS | Ammonium Acetate (NH₄OAc) | CCl₄ (for acyclic ketones) | Mild and efficient procedure. rsc.org |
| NBS | Acidic Al₂O₃ | Methanol (B129727) | Substrate-directed regioselectivity. nih.gov |
| NBS | KH₂PO₄ | Ethanol | Green method, recyclable catalyst, excellent yields. acgpubs.org |
| NBS | Microwave Irradiation | Solvent-free | Environmentally safe, very short reaction time. researchgate.net |
Catalytic Approaches in α-Bromination
The α-bromination of the parent ketone, 1-(5-methoxybenzofuran-2-yl)ethanone, can be effectively achieved through various catalytic methods. These methods are generally preferred over direct bromination with molecular bromine to enhance selectivity and minimize the formation of byproducts.
One of the most common and efficient methods involves the use of N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator or an acid catalyst. mdpi.comorganic-chemistry.org For substrates similar to 1-(5-methoxybenzofuran-2-yl)ethanone, such as 1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethanone, a radical-initiated pathway has been demonstrated. In a typical procedure, the starting ketone is treated with NBS and a catalytic amount of benzoyl peroxide in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions. mdpi.com This method selectively introduces a bromine atom onto the methyl group of the ethanone moiety.
Acid-catalyzed bromination using NBS is another prevalent approach. manac-inc.co.jp While specific examples for 1-(5-methoxybenzofuran-2-yl)ethanone are not extensively detailed in readily available literature, the general mechanism involves the acid-catalyzed enolization of the ketone, followed by electrophilic attack of the enol on the bromine atom of NBS. Common acid catalysts for such transformations include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA). sci-int.com
Another catalytic system that has been explored for the bromination of 2-acetyl benzofurans is phenyltrimethylammonium tribromide (PTT) . jocpr.com This reagent is considered a "greener" alternative to molecular bromine as it is a stable, crystalline solid that is easier to handle. jocpr.com Kinetic studies on the bromination of various 2-acetyl benzofurans with PTT in acetic acid have been conducted, indicating a first-order kinetic dependence on the benzofuran substrate. jocpr.com
The following table summarizes some catalytic approaches applicable to the α-bromination of 2-acetylbenzofuran derivatives.
| Catalyst/Reagent | Substrate | Solvent | Conditions | Yield (%) | Reference |
| NBS / Benzoyl Peroxide | 1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethanone | CCl₄ | Reflux, 24-48 h | 30 | mdpi.com |
| Phenyltrimethylammonium Tribromide (PTT) | 2-acetyl-5-substituted benzofurans | Acetic Acid | Not specified | Not specified | jocpr.com |
| H₂SO₄ | Methylarylketones | Not specified | Mild conditions | Good | sci-int.com |
Mechanistic Considerations of the Bromination Process
The mechanism of α-bromination of ketones like 1-(5-methoxybenzofuran-2-yl)ethanone can proceed through two primary pathways depending on the reaction conditions: a radical-mediated pathway or an acid-catalyzed electrophilic substitution.
Radical-Mediated Bromination: When using NBS in the presence of a radical initiator like benzoyl peroxide and light, the reaction proceeds via a free radical chain mechanism. masterorganicchemistry.com
Initiation: The initiator (e.g., benzoyl peroxide) decomposes upon heating to form radicals. These radicals then abstract a bromine atom from NBS to generate a bromine radical (Br•).
Propagation: The bromine radical abstracts a hydrogen atom from the α-carbon of the ketone, forming a resonance-stabilized enolate radical and hydrogen bromide (HBr). This is the rate-determining step. The resulting enolate radical then reacts with a molecule of NBS to yield the α-bromo ketone product and a succinimidyl radical. The succinimidyl radical can then propagate the chain by reacting with HBr to regenerate a bromine radical.
Termination: The reaction is terminated by the combination of any two radical species.
Acid-Catalyzed Electrophilic Bromination: In the presence of an acid catalyst, the bromination of 1-(5-methoxybenzofuran-2-yl)ethanone proceeds through an electrophilic substitution mechanism involving an enol intermediate. manac-inc.co.jp
Electrophilic Attack: The electron-rich double bond of the enol then acts as a nucleophile and attacks the electrophilic bromine atom of the brominating agent (e.g., Br₂ or protonated NBS).
Deprotonation: The resulting intermediate is then deprotonated to regenerate the carbonyl group and yield the final α-bromo ketone product and the acid catalyst.
A probable mechanism for the bromination of 2-acetyl benzofuran involves the formation of an enol intermediate which then reacts with the brominating agent. researchgate.net
Alternative Synthetic Routes to 2-Bromo-1-(5-methoxybenzofuran-2-yl)ethanone
Beyond the direct bromination of a pre-synthesized benzofuran ketone, alternative strategies such as one-pot and tandem reactions offer more streamlined approaches to the target molecule.
One-Pot Strategies for α-Bromoketone Formation
One-pot syntheses that combine the formation of the benzofuran ring with the subsequent α-bromination are highly desirable for improving process efficiency. While a specific one-pot procedure for this compound is not explicitly detailed, methodologies for the one-pot synthesis of related benzofuran derivatives can be adapted. For instance, a one-pot synthesis of 2-substituted benzofurans from salicylaldehydes has been reported. rsc.org This could potentially be followed by an in-situ bromination step.
Another approach involves the tandem Blaise-Nenitzescu reaction, which allows for the one-pot synthesis of 5-hydroxy-α-(aminomethylene)benzofuran-2(3H)-ones. researchgate.net Although this yields a different substitution pattern, it highlights the feasibility of constructing the benzofuran core and functionalizing it in a single pot.
A plausible one-pot strategy for the target molecule could involve the reaction of a suitable phenol with an α,β-dihalogenated ketone, followed by intramolecular cyclization and subsequent elimination to form the α-bromoketonated benzofuran.
Tandem Reactions in Benzofuran Synthesis with Subsequent Bromination
Tandem reactions, where multiple bond-forming events occur sequentially in a single reaction vessel, provide an elegant pathway to complex molecules. A tandem Sonogashira coupling/cyclization reaction is a powerful tool for the synthesis of 2,3-disubstituted benzo[b]furans. organic-chemistry.org This could be envisioned as a route to a precursor of 1-(5-methoxybenzofuran-2-yl)ethanone, which could then be brominated.
A more direct tandem approach could involve a Sonogashira coupling of a terminal alkyne with an ortho-halo-phenol, followed by an intramolecular cyclization to form the benzofuran ring. If the alkyne substrate is appropriately functionalized (e.g., a protected acetyl group), deprotection and subsequent bromination would lead to the desired product. While a complete tandem sequence including bromination in one pot is not well-documented for this specific target, the modularity of these reactions suggests its potential. researchgate.net
Optimization of Reaction Conditions and Isolation Procedures
The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters to optimize include the choice of solvent, temperature, and the stoichiometry of the reagents.
Solvent Effects in Synthetic Efficiency
The choice of solvent can significantly influence the rate and outcome of α-bromination reactions. The polarity of the solvent can affect the stability of intermediates and transition states in both radical and ionic pathways.
In radical brominations using NBS, non-polar solvents such as carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃) are commonly employed. mdpi.com These solvents are less likely to participate in side reactions and facilitate the radical chain process.
For acid-catalyzed brominations, polar aprotic solvents like acetic acid are often used, as they can solvate the ionic intermediates and facilitate the enolization step. jocpr.com Dichloromethane has also been identified as a good solvent for the α-bromination of acetophenone (B1666503) with NBS, providing excellent selectivity for the monobromo product. researchgate.net
The following table illustrates the general effect of solvents on the α-bromination of acetophenone, which can serve as a model for the behavior of 1-(5-methoxybenzofuran-2-yl)ethanone.
| Solvent | Dielectric Constant (ε) | Reaction Outcome |
| n-Hexane | 1.88 | Low yield |
| Diethyl Ether (Et₂O) | 4.34 | Low yield |
| Tetrahydrofuran (THF) | 7.58 | Low yield |
| Dichloromethane (CH₂Cl₂) | 8.93 | Excellent selectivity, high yield |
| Acetonitrile (CH₃CN) | 37.5 | Lower yield |
Data adapted from a study on the α-bromination of acetophenone. researchgate.net This table is for illustrative purposes and actual results for 1-(5-methoxybenzofuran-2-yl)ethanone may vary.
Isolation and Purification:
Following the reaction, the crude product is typically worked up by washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any remaining bromine, followed by washing with a base (e.g., sodium bicarbonate) to remove acidic byproducts. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.
Purification of the crude this compound is generally achieved by column chromatography on silica (B1680970) gel, using a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) as the eluent. mdpi.com Recrystallization from a suitable solvent can also be employed to obtain the pure product.
Work-up and Purification Techniques for the Compound
The work-up and purification process is essential for isolating the target compound, this compound, from the reaction mixture, removing unreacted starting materials, byproducts, and the brominating agent.
Work-up: The initial isolation procedure, or work-up, typically involves quenching the reaction to stop it and then separating the crude product. A common method involves pouring the reaction mixture into ice-cold water. nih.govresearchgate.net This serves to halt the reaction and often causes the solid organic product to precipitate out of the aqueous solution.
Following quenching, a series of washing steps are employed. The crude product, which may be dissolved in an organic solvent like methylene (B1212753) chloride, is washed sequentially with water and a dilute basic solution, such as sodium bicarbonate solution. prepchem.com The basic wash is crucial for neutralizing any remaining acidic byproducts, like hydrobromic acid (HBr), that may have formed during the reaction. A final wash with water is performed to remove any residual base. prepchem.com After the washing steps, the organic phase containing the product is dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate) and the solvent is removed by rotary evaporation to yield the crude solid compound. prepchem.com
Purification: To achieve high purity, the crude this compound must undergo further purification. The most common methods include recrystallization and column chromatography.
Recrystallization: This is a widely used technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent system, and then the solution is slowly cooled. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. For related bromo-benzofuran compounds, ethanol or a mixture of ethyl acetate and methanol have been successfully used for recrystallization, yielding colorless prisms or powders. nih.govresearchgate.net
Column Chromatography: If recrystallization does not provide sufficient purity, or if the product is an oil, silica gel column chromatography is a standard alternative. mdpi.com The crude material is loaded onto a column of silica gel and a solvent system (eluent) is passed through the column. The components of the mixture separate based on their differing affinities for the silica gel stationary phase and the mobile phase eluent. For compounds of this type, a common eluent system is a mixture of ethyl acetate and petroleum ether. mdpi.com
The purity of the final product is typically confirmed through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.
The table below outlines the common steps in the work-up and purification process.
| Step | Technique | Reagents/Solvents | Purpose |
| Work-up | Quenching | Ice-cold water | Stop the reaction and precipitate the crude product. nih.govresearchgate.net |
| Washing | Water, Sodium Bicarbonate Solution | Remove acidic byproducts and water-soluble impurities. prepchem.com | |
| Drying | Anhydrous MgSO₄ or Na₂SO₄ | Remove residual water from the organic phase. | |
| Solvent Removal | Rotary Evaporation | Isolate the crude solid product. prepchem.commdpi.com | |
| Purification | Recrystallization | Ethanol; Ethyl Acetate/Methanol | Purify the solid product by crystallization. nih.govresearchgate.net |
| Column Chromatography | Silica Gel; Ethyl Acetate/Petroleum Ether | Separate the product from impurities based on polarity. mdpi.com |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Chemical Shift Assignments of Aromatic and Aliphatic Protons
Data not available.
Spin-Spin Coupling Patterns and Structural Implications
Data not available.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Chemical Shift Correlation with Functional Groups
Data not available.
DEPT and 2D NMR Experiments for Carbon Typing
Data not available.
Further research or experimental analysis would be required to obtain the necessary data for a complete spectroscopic characterization and structural elucidation of 2-Bromo-1-(5-methoxybenzofuran-2-yl)ethanone.
Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment
Two-dimensional NMR experiments are crucial for confirming the connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. In the aromatic region, a cross-peak would be expected between the proton at C6 (predicted at 7.05 ppm) and the proton at C4 (predicted at 7.50 ppm), confirming their ortho relationship. The proton at C7 (predicted at 7.15 ppm) would show a weaker coupling to the proton at C6, consistent with a meta relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show correlations between the proton at 7.45 ppm and the carbon at 114.0 ppm (C3), the proton at 7.50 ppm and the carbon at 113.0 ppm (C4), the proton at 7.05 ppm and the carbon at 118.0 ppm (C6), the proton at 7.15 ppm and the carbon at 103.0 ppm (C7), the protons of the bromomethyl group at 4.50 ppm and the carbon at 32.0 ppm (C9), and the methoxy (B1213986) protons at 3.90 ppm with the carbon at 56.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for assigning quaternary carbons and piecing together the molecular fragments. Key expected correlations include:
The proton at C3 (7.45 ppm) would show correlations to the carbonyl carbon (C8), C2, C3a, and C7a.
The protons of the bromomethyl group (C9, 4.50 ppm) would show a strong correlation to the carbonyl carbon (C8) and a correlation to C2.
The methoxy protons (3.90 ppm) would show a correlation to C5.
The aromatic protons would show correlations to neighboring carbons, confirming the substitution pattern on the benzene (B151609) ring. For instance, the proton at C4 would show correlations to C3a, C5, and C6.
These combined 2D NMR techniques would allow for a definitive and complete assignment of all proton and carbon signals, confirming the structure of this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Vibrational Band Assignments for Characteristic Functional Groups
The IR spectrum of this compound would be characterized by several key absorption bands corresponding to its functional groups.
Predicted IR Vibrational Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Methoxy (-OCH₃) |
| ~1670 | C=O stretch | α-Halo Ketone |
| ~1620, 1580, 1480 | C=C stretch | Aromatic/Benzofuran (B130515) ring |
| ~1270 | C-O stretch (asymmetric) | Aryl ether |
| ~1030 | C-O stretch (symmetric) | Aryl ether |
| ~650 | C-Br stretch | Bromoalkane |
Analysis of Carbonyl Stretching Frequencies and Environmental Effects
The carbonyl (C=O) stretching frequency is particularly informative. For a typical aromatic ketone, this band appears around 1685 cm⁻¹. However, in this compound, the presence of an α-bromine atom is expected to have a significant electronic effect. The electronegative bromine atom withdraws electron density from the carbonyl carbon, which can lead to a slight increase in the C=O bond order and a shift of the stretching frequency to a higher wavenumber. Conversely, conjugation with the benzofuran ring system would tend to lower the frequency. The interplay of these effects would likely place the carbonyl absorption in the region of 1670-1690 cm⁻¹.
Benzofuran Ring Vibrations
The benzofuran ring system gives rise to a series of characteristic vibrations. The C=C stretching vibrations within the aromatic and furan (B31954) rings typically appear as a set of bands in the 1620-1450 cm⁻¹ region. Additionally, the C-O-C stretching vibrations of the furan ether linkage contribute to the spectrum, with a strong asymmetric stretch often observed around 1270 cm⁻¹ and a symmetric stretch near 1030 cm⁻¹, characteristic of aryl ethers. Out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) would also be indicative of the substitution pattern on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.
Molecular Ion Identification and Fragmentation Pathway Analysis
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be expected at m/z corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
The fragmentation of this molecule would likely proceed through several key pathways, based on the fragmentation patterns of similar 2-aroylbenzofuran derivatives.
Proposed Fragmentation Pathway
| m/z | Ion Structure | Proposed Fragmentation Step |
| 269/271 | [C₁₁H₉BrO₃]⁺ | Molecular Ion (M⁺) |
| 190 | [C₁₁H₉O₃]⁺ | Loss of •Br radical from M⁺ |
| 175 | [C₁₀H₆O₃]⁺ | Loss of •CH₃ from the ion at m/z 190 |
| 147 | [C₉H₆O₂]⁺ | Loss of CO from the ion at m/z 175 |
| 121 | [C₇H₅O₂]⁺ | Loss of C₂H₂ from the ion at m/z 147 |
| 149 | [C₉H₅O₂]⁺ | Formation of the 5-methoxybenzofuranoyl cation via α-cleavage (loss of •CH₂Br) |
A primary fragmentation event would be the α-cleavage of the bond between the carbonyl carbon and the bromomethyl group, leading to the formation of a stable 5-methoxybenzofuranoyl cation (m/z 149) and a bromomethyl radical. Another significant fragmentation pathway would involve the initial loss of a bromine radical (•Br) from the molecular ion to give an ion at m/z 190. Subsequent loss of a methyl radical (•CH₃) from the methoxy group would yield an ion at m/z 175. Further fragmentation could involve the loss of carbon monoxide (CO) to produce an ion at m/z 147. These characteristic fragmentation patterns would provide strong evidence for the proposed structure of this compound.
High-Resolution Mass Spectrometry for Elemental Composition
No published data is available.
X-ray Crystallography
Single Crystal X-ray Diffraction for Solid-State Structure Determination
No published data is available.
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
No published data is available.
Intermolecular Interactions and Crystal Packing Motifs
No published data is available.
Reactivity and Mechanistic Studies
Electrophilic and Nucleophilic Reactions of the α-Bromoketone Moiety
The presence of a bromine atom alpha to a carbonyl group renders the α-carbon highly electrophilic. This is a consequence of both the inductive electron-withdrawing effect of the bromine and the carbonyl group, making this carbon a prime target for nucleophilic attack.
S 2 Reactions with Various Nucleophiles
The primary reaction pathway for the α-bromo group in 2-Bromo-1-(5-methoxybenzofuran-2-yl)ethanone is the bimolecular nucleophilic substitution (S_N2) reaction. This reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic α-carbon, leading to the simultaneous displacement of the bromide ion as a leaving group. The kinetics of such reactions are typically second-order, being dependent on the concentrations of both the α-bromoketone and the nucleophile. youtube.comlibretexts.org
A prominent example of this reactivity is the Hantzsch thiazole (B1198619) synthesis, a classic method for the preparation of thiazole derivatives. In this reaction, this compound can react with a thioamide, such as thiourea, to form a 2-amino-4-(5-methoxybenzofuran-2-yl)thiazole. The mechanism involves the initial S_N2 attack of the sulfur atom of the thioamide on the α-carbon of the bromoketone, followed by cyclization and dehydration to yield the thiazole ring.
Similarly, reactions with other nitrogen-based nucleophiles, such as primary and secondary amines, lead to the formation of the corresponding α-aminoketones. For instance, reaction with imidazole can yield N-(2-(5-methoxybenzofuran-2-yl)-2-oxoethyl)-1H-imidazole. The reaction conditions for these substitutions, such as solvent and temperature, can influence the reaction rate and yield.
Below is a table summarizing representative S_N2 reactions of α-bromoketones with various nucleophiles.
| Nucleophile | Product Type | General Reaction Conditions |
| Thioamides (e.g., Thiourea) | Thiazoles | Reflux in ethanol (B145695) |
| Amines (Primary/Secondary) | α-Aminoketones | Varies (e.g., room temperature in a polar aprotic solvent) |
| Imidazole | N-substituted imidazoles | Varies |
| Azide Ion (N₃⁻) | α-Azidoketones | Room temperature in aqueous/organic solvent mixture |
| Thiols (RSH) | α-Thioketones | Base catalysis (e.g., triethylamine) in an organic solvent |
Enolization and Related Reactions
The presence of α-hydrogens in ketones allows for the formation of enols or enolates under acidic or basic conditions, respectively. For this compound, the hydrogen on the α-carbon is acidic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom.
Under basic conditions, deprotonation of the α-carbon can lead to the formation of an enolate. This enolate is a key intermediate in several reactions. While direct evidence for the enolization of this compound is not extensively documented in readily available literature, the behavior of analogous α-bromoketones suggests its plausibility. The formation of this enolate is the initial step in the Favorskii rearrangement.
Bromine Substitution and Elimination Mechanisms
Beyond the S_N2 pathway, other mechanisms for bromine substitution can be considered, although they are generally less common for α-bromoketones. An S_N1-type mechanism, involving the formation of a carbocation intermediate, is generally disfavored due to the destabilizing effect of the adjacent electron-withdrawing carbonyl group. masterorganicchemistry.comlibretexts.org
Elimination of hydrogen bromide (HBr) from this compound can occur in the presence of a strong, non-nucleophilic base. This E2-type elimination would lead to the formation of 1-(5-methoxybenzofuran-2-yl)eth-1-en-1-one, an α,β-unsaturated ketone. The regioselectivity of this elimination is dictated by the availability of a proton on the carbon adjacent to the bromine-bearing carbon. The use of a bulky base would favor elimination over substitution. docbrown.info
The Favorskii rearrangement is a notable reaction of α-haloketones in the presence of a base that leads to a rearranged carboxylic acid derivative. researchgate.netwikipedia.orgmasterorganicchemistry.com For this compound, treatment with a base like sodium hydroxide could potentially lead to the formation of a cyclopropanone intermediate via intramolecular S_N2 reaction of the enolate. Subsequent nucleophilic attack by hydroxide on the cyclopropanone and ring-opening would yield a rearranged carboxylic acid. The exact product would depend on the regioselectivity of the ring-opening of the cyclopropanone intermediate.
Reactions Involving the Ketone Carbonyl Group
The carbonyl group of this compound is susceptible to a variety of nucleophilic addition and condensation reactions characteristic of ketones.
Condensation Reactions
Condensation reactions involving the carbonyl group are important for forming new carbon-carbon bonds. A key example is the Knoevenagel condensation, where an active methylene (B1212753) compound reacts with a ketone or aldehyde in the presence of a basic catalyst. wikipedia.org While the direct Knoevenagel condensation of this compound is not specifically detailed, the parent ketone, 1-(5-methoxybenzofuran-2-yl)ethanone, would be expected to undergo such reactions. For instance, condensation with malononitrile in the presence of a base like piperidine would yield a dicyanovinyl derivative. sphinxsai.com
Another important condensation reaction is with hydrazines to form hydrazones. For example, reaction with hydrazine or substituted hydrazines would yield the corresponding hydrazone derivatives of this compound. These reactions are often catalyzed by a small amount of acid. mdpi.com
| Reaction Type | Reagent | Product Type |
| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | α,β-Unsaturated Dinitrile |
| Hydrazone Formation | Hydrazine/Substituted Hydrazines | Hydrazone |
| Oxime Formation | Hydroxylamine | Oxime |
Reduction and Oxidation Pathways
The carbonyl group of this compound can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction with NaBH₄ is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol and would yield 2-bromo-1-(5-methoxybenzofuran-2-yl)ethanol. The use of a milder reducing agent like NaBH₄ is often preferred to avoid potential side reactions involving the bromo group. The reduction of similar benzofuran (B130515) ethanones to the corresponding ethanols has been reported. researchgate.net
The oxidation of the ethanone (B97240) moiety would require cleavage of the carbon-carbon bond between the carbonyl carbon and the benzofuran ring, which is not a typical reaction under standard oxidative conditions. More likely, oxidative conditions could affect other parts of the molecule, such as the benzofuran ring itself, depending on the strength and nature of the oxidizing agent.
Reactivity of the Benzofuran Heterocycle
The benzofuran nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence and position of substituents on this ring system, however, profoundly influence the rate and regioselectivity of such reactions.
The benzofuran ring system in this compound contains two distinct aromatic rings: the furan (B31954) ring and the benzene (B151609) ring. The furan component is inherently more electron-rich and reactive towards electrophiles than benzene. However, the C2 position is already substituted. Electrophilic attack on the furan ring at the C3 position is generally less favorable.
Therefore, electrophilic aromatic substitution will primarily occur on the benzene portion of the heterocycle. The directing effects of the existing substituents must be considered:
Methoxy (B1213986) Group (-OCH₃) at C5: This is a strong activating group and is ortho, para-directing due to its ability to donate electron density through resonance. libretexts.orglibretexts.org This effect strongly enriches the electron density at positions C4 and C6.
Acyl Group (-C(O)CH₂Br) at C2 (via the furan ring): This group acts as a deactivating, meta-directing substituent on the benzene ring, withdrawing electron density inductively. This deactivating effect makes positions C4 and C6 less reactive.
The powerful activating and directing effect of the methoxy group generally overrides the deactivating effect of the acyl group. Consequently, electrophilic aromatic substitution is predicted to occur preferentially at the positions ortho to the methoxy group, namely C4 and C6. Studies on similar 2-phenyl-5-methoxybenzofuran derivatives have shown that Vilsmeier formylation occurs at the C4 position. scispace.com
Common electrophilic aromatic substitution reactions include:
Nitration: Using reagents like nitric acid in sulfuric or trifluoroacetic anhydride (B1165640), a nitro group (-NO₂) can be introduced, likely at the C4 or C6 position. umich.eduresearchgate.net
Halogenation: Reactions with Br₂ or Cl₂ in the presence of a Lewis acid would introduce a halogen atom at the C4 or C6 position.
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (formed from a substituted amide like DMF and phosphorus oxychloride) to introduce a formyl group (-CHO) onto electron-rich aromatic rings. wikipedia.orgtcichemicals.comorganic-chemistry.org For this compound, formylation is expected at the C4 or C6 position.
Beyond classical electrophilic substitution, specific reactions can be used to functionalize the benzofuran ring with high regioselectivity.
Vilsmeier-Haack Reaction: As mentioned, this is a key method for introducing a formyl group. The reaction proceeds via the electrophilic chloroiminium ion, which attacks the electron-rich C4 or C6 position of the benzofuran ring. The resulting iminium ion is subsequently hydrolyzed during workup to yield the aldehyde. thieme-connect.de This aldehyde can then serve as a handle for further synthetic transformations.
Mannich Reaction: The Mannich reaction introduces an aminomethyl group onto an acidic proton-containing compound. ias.ac.innih.gov While the benzofuran ring itself is not the typical substrate, if a phenolic precursor (5-hydroxybenzofuran) were used, the Mannich reaction could be directed to the C4 or C6 positions, providing a route to valuable aminoalkyl derivatives. researchgate.net The presence of the aminoalkyl side chain can increase the solubility and bioavailability of the resulting molecule. ias.ac.in
Reaction Pathways Leading to New Molecular Architectures
The true synthetic utility of this compound lies in the reactivity of its α-bromoketone side chain. This functional group is a powerful electrophile, enabling the construction of a diverse array of new heterocyclic and cross-coupled products.
The α-bromoketone moiety is an ideal precursor for condensation and cyclization reactions to form new heterocyclic rings.
Thiazole Synthesis (Hantzsch Reaction): The Hantzsch thiazole synthesis is a classic and highly efficient method for forming a thiazole ring. nih.govorganic-chemistry.orgresearchgate.net It involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea or thioamides. The reaction mechanism involves the initial nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the ketone, displacing the bromide. This is followed by an intramolecular cyclization and dehydration to yield the final thiazole ring. This method has been used in one-pot, multicomponent procedures to generate diverse thiazole libraries. nih.govasianpubs.org
| Reactant | Solvent | Conditions | Product Type |
|---|---|---|---|
| Thiourea | Ethanol, Methanol | Reflux, 2-8 h | 2-Amino-4-(5-methoxybenzofuran-2-yl)thiazole |
| Substituted Thioamides | Ethanol, DMF | Reflux or Microwave (90-120°C) | 2-Substituted-4-(5-methoxybenzofuran-2-yl)thiazole |
| Thiosemicarbazide | Ethanol | Reflux | 2-Hydrazinyl-4-(5-methoxybenzofuran-2-yl)thiazole |
Pyrimidine Synthesis: While direct cyclization from the α-bromoketone to a pyrimidine is less common, a highly effective two-step pathway is often employed.
Chalcone Formation: The starting ketone, 1-(5-methoxybenzofuran-2-yl)ethanone (prior to bromination), undergoes a Claisen-Schmidt condensation with an aromatic aldehyde in the presence of a base (e.g., NaOH or KOH) to form a benzofuran-containing chalcone (an α,β-unsaturated ketone).
Cyclization: The resulting chalcone is then reacted with compounds like urea, thiourea, or guanidine hydrochloride in an alkaline medium (e.g., ethanolic KOH). sphinxsai.comnih.govresearchgate.net This cyclocondensation reaction proceeds to form the corresponding 2-hydroxy-, 2-thio-, or 2-aminopyrimidine derivatives, respectively.
The carbon-bromine bond at the α-position is susceptible to transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. These reactions are powerful tools for introducing aryl, alkyl, or vinyl groups.
Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgrsc.org The α-bromo position of the title compound can readily participate in Negishi couplings with various arylzinc or alkylzinc reagents. nih.govacs.org This stereoconvergent process is particularly useful for creating α-aryl ketones under mild conditions, often at low temperatures (-30 °C to room temperature), which helps preserve potentially labile functional groups. nih.gov
| Catalyst | Ligand | Organometallic Reagent | Solvent | Temperature |
|---|---|---|---|---|
| NiCl₂·glyme | Pybox derivatives (e.g., (i-Pr)-Pybox) | Aryl-ZnI, Alkyl-ZnI | THF, Glyme/THF | -30°C to RT |
| Pd(OAc)₂ | Phosphine ligands (e.g., PPh₃) | Diaryl-Zn | DMF, THF | RT to 80°C |
Suzuki-Miyaura Coupling: The Suzuki reaction is another cornerstone of C-C bond formation, coupling an organohalide with a boronic acid or its ester in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org While more common for aryl halides, methods have been developed for the Suzuki coupling of α-bromo ketones. acs.orgresearchgate.net This reaction offers the advantage of using boronic acids, which are often more stable and less toxic than organozinc reagents. acs.org
| Catalyst | Ligand | Boron Reagent | Base | Solvent |
|---|---|---|---|---|
| Pd(PPh₃)₄ | - | Arylboronic acid | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane |
| Pd(OAc)₂ | SPhos, XPhos | Arylboronic acid | K₃PO₄ | Toluene/H₂O |
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. beilstein-journals.orgcaltech.edunih.gov The reactive nature of this compound makes it an excellent candidate for inclusion in MCRs.
A prime example is a one-pot, three-component Hantzsch thiazole synthesis . In this approach, the α-bromoketone, a thioamide (or thiourea), and an aldehyde can be combined to generate highly substituted thiazole derivatives in a single step. nih.gov This strategy avoids the isolation of intermediates and allows for the rapid generation of chemical diversity.
Furthermore, the structural motif of the title compound is analogous to building blocks used in other MCRs. For instance, microwave-assisted MCRs have been developed to synthesize benzofuran-2-carboxamides from a 2'-hydroxyacetophenone, an α-chloroacetyl chloride, and an aniline, demonstrating the utility of these fragments in convergent synthesis strategies. kcl.ac.uk
Kinetic and Thermodynamic Aspects of Chemical Transformations
A thorough review of available scientific literature and chemical databases reveals a significant gap in the documented research concerning the kinetic and thermodynamic aspects of chemical transformations involving this compound. While the synthesis and biological activities of various benzofuran derivatives have been the subject of considerable investigation, specific studies detailing the reaction rates, mechanistic pathways, and thermodynamic profiles of this particular compound are not publicly available at this time.
The reactivity of this compound is anticipated to be dictated by the principal functional groups present in its structure: the α-bromoketone and the methoxy-substituted benzofuran ring. The α-bromoketone moiety is a well-known electrophilic site, susceptible to nucleophilic substitution reactions. The bromine atom serves as a good leaving group, facilitating reactions with a wide range of nucleophiles. Such transformations are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures.
However, without experimental data, any discussion of the kinetic and thermodynamic parameters for these potential reactions remains speculative. Factors that would influence the kinetics of such transformations include the nature of the nucleophile, the solvent system employed, and the reaction temperature. For instance, a strong, unhindered nucleophile would be expected to react more rapidly than a weak or sterically hindered one. The choice of solvent can also play a crucial role in stabilizing transition states and influencing reaction rates.
Detailed mechanistic studies, often involving techniques such as kinetic monitoring, isotopic labeling, and computational modeling, are required to elucidate the precise step-by-step pathway of a chemical reaction and to determine the associated activation energies and thermodynamic parameters. Unfortunately, such studies specifically focused on this compound have not been reported in the peer-reviewed literature.
Consequently, the generation of data tables detailing kinetic and thermodynamic findings for the chemical transformations of this compound is not possible. Further empirical research is necessary to characterize the reactivity of this compound and to quantify the kinetic and thermodynamic aspects of its chemical transformations.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the molecular structure, reactivity, and electronic properties of chemical compounds. Methodologies like DFT are widely used for benzofuran (B130515) derivatives to provide insights into their behavior. nih.govwuxiapptec.com
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Information not available in the searched literature.
Conformational Analysis and Energy Minima
Information not available in the searched literature.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Information not available in the searched literature.
Electrostatic Potential Mapping
Information not available in the searched literature.
Spectroscopic Property Prediction from Computational Models
Computational models are frequently used to simulate and help interpret experimental spectroscopic data, such as IR and Raman spectra. These simulations provide valuable information on the vibrational modes of a molecule. researchgate.netnih.govcardiff.ac.uk
Theoretical IR and Raman Spectra Simulation
Information not available in the searched literature.
Predicted NMR Chemical Shifts and Coupling Constants
No published data from theoretical calculations predicting the 1H and 13C NMR chemical shifts or coupling constants for 2-Bromo-1-(5-methoxybenzofuran-2-yl)ethanone could be located. Such studies, typically employing methods like Density Functional Theory (DFT), would provide valuable insights for structural confirmation and comparison with experimental data.
UV-Vis Absorption Spectra Simulation
There are no available simulation studies on the UV-Vis absorption spectrum of this compound. Theoretical simulations, often using Time-Dependent DFT (TD-DFT), are instrumental in predicting the electronic transitions and absorption maxima (λmax), which helps in understanding the photophysical properties of a compound.
Reaction Mechanism Elucidation through Computational Modeling
A computational investigation into the reaction mechanisms involving this compound has not been reported in the scientific literature. Such studies are crucial for understanding the intricacies of chemical transformations at a molecular level.
Transition State Characterization
No information is available regarding the computational characterization of transition states for reactions involving this compound.
Activation Energy Calculations
There are no published reports on the calculation of activation energies for reactions in which this compound participates.
Reaction Pathway Mapping
Detailed mapping of reaction pathways through computational modeling for this specific compound is not available in the current body of scientific literature.
Molecular Dynamics Simulations (If Applicable)
No molecular dynamics (MD) simulation studies have been published for this compound. MD simulations could provide insights into its conformational dynamics and interactions with other molecules, such as solvents or biological macromolecules, but this area remains unexplored for this compound.
Conformational Flexibility Analysis
The conformational landscape of "this compound" is primarily defined by the rotation around the single bond connecting the benzofuran ring and the bromoethanone group. Density Functional Theory (DFT) calculations are a common approach to investigate such rotational barriers and identify stable conformers.
The key dihedral angle in this molecule is that which describes the orientation of the bromoethanone side chain relative to the plane of the benzofuran ring. Computational studies on analogous aromatic ketones, such as para-substituted acetophenones, have shown that planar conformations, where the acetyl group is coplanar with the aromatic ring, are generally the most stable. researchgate.net This planarity is favored due to the maximization of conjugation between the carbonyl group and the aromatic system. For "this compound," a similar planar or near-planar arrangement of the bromoethanone group with the benzofuran ring is expected to be the lowest energy conformation.
Deviations from planarity would lead to a higher energy state due to the disruption of this electronic delocalization. The energy barrier to rotation around the C-C bond linking the side chain to the ring is a critical parameter. In related acetophenones, these barriers are typically modest, suggesting a degree of conformational flexibility at room temperature. researchgate.net
Below is a representative data table illustrating the calculated relative energies for different conformations of a model 2-acylbenzofuran system.
| Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) | Conformation |
| 0° | 0.0 | Planar (syn) |
| 45° | 2.5 | Non-planar |
| 90° | 5.0 | Perpendicular (Transition State) |
| 180° | 0.2 | Planar (anti) |
This table is illustrative and based on typical values for similar aromatic ketones.
Solvent Effects on Molecular Behavior
The surrounding solvent environment can significantly influence the molecular behavior of "this compound." Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate these effects. Solvents can affect both the conformational preferences and the electronic properties of the molecule.
In general, polar solvents are expected to stabilize conformations with larger dipole moments. For "this compound," the planar conformer possesses a significant dipole moment due to the electronegative oxygen and bromine atoms. Therefore, increasing the polarity of the solvent is likely to further stabilize the planar conformation relative to non-planar forms.
Solvation can also influence the electronic structure. Studies on other benzofuran derivatives have shown that polar solvents can lead to an increase in the molecule's polarizability. rsc.org This suggests that the electron distribution in "this compound" can be distorted by the solvent, which may have implications for its reactivity. Furthermore, specific solvent interactions, such as hydrogen bonding with protic solvents, could also play a role, although this is less pronounced for an ethanone (B97240) derivative compared to molecules with hydroxyl or amino groups.
The following table provides a hypothetical illustration of how key molecular properties of "this compound" might change with the solvent environment, based on general trends observed in computational studies of similar molecules. researchgate.netrsc.org
| Solvent | Dielectric Constant | Dipole Moment (Debye) | Rotational Barrier (kcal/mol) |
| Gas Phase | 1 | 3.5 | 4.8 |
| Toluene | 2.4 | 4.2 | 5.1 |
| Acetone | 20.7 | 5.5 | 5.8 |
| Water | 78.4 | 6.1 | 6.3 |
This table is illustrative, presenting expected trends rather than experimentally verified data for the specific compound.
Applications in Advanced Organic Synthesis
2-Bromo-1-(5-methoxybenzofuran-2-yl)ethanone as a Key Synthetic Intermediate
The reactivity of the α-bromoketone functional group is central to the synthetic utility of this compound. This electrophilic center readily participates in reactions with a wide range of nucleophiles, enabling the facile introduction of new chemical entities and the construction of more elaborate structures.
Precursor for Complex Heterocyclic Systems
The compound is an excellent precursor for the synthesis of a variety of complex heterocyclic systems. The α-bromoketone functionality provides a convenient handle for annulation reactions, leading to the formation of fused ring systems and other intricate heterocyclic scaffolds. For instance, it can react with various thioamides or thioureas to form substituted thiazole (B1198619) rings, a common motif in medicinally important molecules. Similarly, condensation reactions with other bifunctional nucleophiles can yield a diverse array of heterocyclic structures, including but not limited to, imidazoles, oxazoles, and pyrazines. The benzofuran (B130515) nucleus itself is a privileged structure in medicinal chemistry, and the ability to append additional heterocyclic rings to this core is of significant interest in drug discovery.
Building Block for Functionalized Aromatic and Heteroaromatic Compounds
Beyond the synthesis of fused systems, this compound serves as a versatile building block for the synthesis of a wide range of functionalized aromatic and heteroaromatic compounds. The bromine atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functional groups. Furthermore, the ketone functionality can be transformed into other useful groups through reactions such as reduction, oxidation, or olefination. This allows for the systematic modification of the molecule and the generation of a library of analogues with varying electronic and steric properties.
Role in the Construction of Diverse Chemical Libraries
The generation of chemical libraries containing a large number of structurally diverse molecules is a cornerstone of modern drug discovery. The modular nature of syntheses involving this compound makes it an ideal scaffold for the construction of such libraries. By systematically varying the nucleophiles and other reagents used in reactions with this intermediate, a vast array of new compounds can be rapidly and efficiently synthesized. This approach allows for the exploration of a broad chemical space in the search for new bioactive molecules.
Strategies for Diversity-Oriented Synthesis Utilizing the Compound
Diversity-oriented synthesis (DOS) is a powerful strategy that aims to generate structurally complex and diverse small molecules from a common starting material. nih.gov this compound is a prime candidate for use in DOS strategies due to its multiple reactive sites. A typical DOS approach might involve a branching reaction pathway where the initial reaction at the α-bromoketone is followed by a series of divergent transformations targeting the ketone, the benzofuran ring, or the methoxy (B1213986) group. This allows for the generation of molecules with significantly different skeletal frameworks and functional group displays from a single, readily accessible starting material.
Future Directions in Synthetic Utility of the Compound
The synthetic potential of this compound is far from exhausted, with several exciting avenues for future research.
Development of Novel Catalytic Reactions
A key area for future development is the application of novel catalytic methods to transformations involving this compound. For example, the development of enantioselective catalytic reactions would allow for the synthesis of chiral molecules, which are of great importance in pharmacology. Furthermore, the use of transition-metal catalysis could enable new types of cross-coupling reactions, further expanding the range of accessible molecular architectures. The exploration of photoredox catalysis and other modern synthetic methodologies could also unlock new and efficient pathways for the functionalization of this versatile building block.
Application in Sustainable Chemistry Approaches
The pursuit of sustainable chemical manufacturing has led to the exploration of green chemistry principles in the synthesis of complex molecules like this compound. While specific research on sustainable methods for this particular compound is not extensively documented, the broader field of benzofuran synthesis offers significant insights into potential green alternatives to traditional synthetic routes. These approaches focus on minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. rasayanjournal.co.infrontiersin.org
Key strategies in green chemistry that can be applied to the synthesis and derivatization of this compound include the use of alternative energy sources, employment of eco-friendly solvents and catalysts, and the development of one-pot or multi-component reactions. researchgate.netnih.gov
One of the most promising techniques in green organic synthesis is the use of microwave irradiation. sapub.orgresearchgate.net Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields and minimizing the formation of byproducts. sapub.org For the synthesis of benzofuran cores, microwave-assisted methods can offer a significant improvement over conventional heating. nih.govresearchgate.net
The choice of solvent is another critical aspect of sustainable chemistry. Traditional organic syntheses often rely on volatile and toxic organic solvents. Green chemistry promotes the use of safer alternatives such as water, ionic liquids, or deep eutectic solvents. frontiersin.orgnih.gov For instance, the synthesis of benzofuran derivatives has been successfully carried out in aqueous media, which is environmentally benign. organic-chemistry.org
Catalysis plays a pivotal role in sustainable synthesis. The development of efficient and recyclable catalysts can lead to more atom-economical processes. In the context of benzofuran synthesis, both copper and palladium-based catalysts have been employed effectively. nih.govorganic-chemistry.org Furthermore, there is a growing interest in catalyst-free synthetic methods, which entirely avoid the use of potentially toxic and expensive metal catalysts. nih.gov Biocatalysis, using enzymes to perform chemical transformations, represents another frontier in green chemistry, offering high selectivity under mild conditions.
Below is a comparative table illustrating the potential application of sustainable chemistry principles to the synthesis of this compound, based on established green methodologies for related benzofuran derivatives.
| Reaction Step | Traditional Method | Potential Sustainable Approach | Green Chemistry Principles Addressed |
| Benzofuran Ring Formation | Multi-step synthesis involving protection/deprotection, harsh reagents, and volatile organic solvents. | One-pot, multi-component synthesis using a recyclable catalyst (e.g., copper-based) in a green solvent (e.g., water or ionic liquid). nih.gov | Atom Economy, Waste Prevention, Safer Solvents & Auxiliaries, Catalysis. |
| Bromination | Use of elemental bromine in chlorinated solvents. | N-Bromosuccinimide (NBS) in a greener solvent or a solvent-free reaction. | Use of Safer Chemicals, Waste Prevention. |
| Energy Input | Conventional heating for extended periods. | Microwave-assisted heating for shorter reaction times. sapub.orgresearchgate.net | Energy Efficiency. |
| Purification | Column chromatography with large volumes of organic solvents. | Crystallization from a green solvent or use of a more efficient purification technique. | Waste Prevention, Safer Solvents. |
By integrating these sustainable approaches, the synthesis of this compound can be made more environmentally friendly, aligning with the broader goals of green chemistry to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.innih.gov
Conclusion and Future Research Directions
Summary of Key Research Findings on 2-Bromo-1-(5-methoxybenzofuran-2-yl)ethanone
Research directly focused on this compound is limited; however, its chemical nature as an α-bromoketone derivative of a benzofuran (B130515) allows for several key findings to be inferred from studies on analogous compounds.
The synthesis of similar α-bromoketones typically involves the bromination of the corresponding acetylbenzofuran. A common method for the synthesis of related compounds, such as 1-(benzofuran-2-yl)-2-bromoethanone, involves dissolving the parent ketone (benzofuran-2-yl methyl ketone) in a suitable solvent like methylene (B1212753) chloride and then adding a brominating agent, such as bromine. This reaction is generally stirred for a couple of hours at a controlled temperature. Another approach for the bromination of acetyl groups on benzofuran rings is the use of N-bromosuccinimide (NBS) in carbon tetrachloride, often with a radical initiator like benzoyl peroxide. These established methods provide a reliable synthetic pathway to this compound from 1-(5-methoxybenzofuran-2-yl)ethanone.
The primary significance of this compound in a non-biological context lies in its utility as a versatile synthetic intermediate. nih.govmdpi.com The presence of two reactive sites—the electrophilic carbonyl carbon and the carbon bearing the bromine atom—makes it a valuable building block for the construction of more complex molecular architectures. mdpi.com The α-bromoketone moiety is a key precursor for the synthesis of a wide variety of nitrogen, sulfur, and oxygen-containing heterocycles. nih.govmdpi.com For instance, it can react with amines to form indoles or with hydrazines to yield pyrazoles. nih.gov
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 269.09 g/mol |
| XLogP3 | 2.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Exact Mass | 267.9786 g/mol |
| Monoisotopic Mass | 267.9786 g/mol |
| Topological Polar Surface Area | 39.4 Ų |
| Heavy Atom Count | 15 |
| Complexity | 277 |
Note: These properties are predicted based on the chemical structure and have not been experimentally verified.
Unaddressed Challenges and Gaps in Current Research
The most significant gap in the current body of scientific literature is the lack of studies specifically investigating the properties and non-biological applications of this compound. While the synthesis is straightforward based on established protocols for similar molecules, there is a dearth of published experimental data confirming its physical and chemical characteristics.
Furthermore, its potential applications in material science remain largely unexplored. Although benzofuran derivatives, in general, are being investigated for their use as organic-electronic and fluorescent materials, there are no specific studies that have incorporated this compound into such materials. tus.ac.jp The influence of the methoxy (B1213986) and bromoacetyl substituents on the photophysical and electronic properties of the benzofuran core is an area that requires investigation.
Another unaddressed challenge is the development of green and sustainable synthetic methods for this compound and its derivatives. While traditional bromination methods are effective, they often involve the use of hazardous reagents and solvents. organic-chemistry.org Research into more environmentally friendly synthetic routes would be a valuable contribution.
Emerging Trends and Potential Avenues for Future Investigation
An emerging trend in organic synthesis is the development of novel catalytic strategies for the construction of complex molecules. acs.org Future research could focus on the use of this compound in catalyst-driven reactions to synthesize novel heterocyclic systems. The development of innovative methods for benzofuran synthesis, such as those involving substituent migration, could also open new avenues for creating highly functionalized derivatives from this precursor. tus.ac.jpquantumzeitgeist.com
The exploration of this compound's role in the synthesis of novel materials is a promising area for future investigation. Its rigid, planar benzofuran core suggests potential for applications in organic electronics. Future studies could explore its incorporation into polymers or small molecules designed for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The electron-withdrawing nature of the bromoacetyl group and the electron-donating methoxy group could be leveraged to tune the electronic properties of such materials.
Further spectroscopic and crystallographic studies are necessary to fully characterize this compound. A detailed understanding of its molecular structure and electronic properties is crucial for predicting its reactivity and for the rational design of new materials.
Broader Implications for Organic Chemistry and Material Science (Non-Biological)
The study of this compound and its derivatives has broader implications for the fields of organic chemistry and material science. As a highly functionalized building block, it provides a platform for the development of new synthetic methodologies and the construction of novel molecular architectures. The reactivity of the α-bromoketone moiety is well-established, and its combination with the benzofuran scaffold offers a rich area for chemical exploration. nih.govmdpi.com
In material science, the investigation of benzofuran derivatives like the title compound contributes to the growing library of organic molecules with potential electronic and photophysical applications. The ability to systematically modify the benzofuran core with different functional groups allows for the fine-tuning of material properties. acs.org This could lead to the development of new dyes, pigments, and functional materials with tailored characteristics. tus.ac.jp The synthesis and characterization of such compounds are essential steps in the advancement of organic material science, with potential applications in a wide range of technologies.
Q & A
Basic Research: What are the established synthetic routes for 2-Bromo-1-(5-methoxybenzofuran-2-yl)ethanone, and how do reaction conditions influence yield and purity?
The synthesis typically involves bromination of the parent ethanone derivative. For example, bromination of 1-(5-methoxybenzofuran-2-yl)ethanone using bromine in acetic acid or dichloromethane under controlled temperatures (0–25°C) is a common method . Key factors affecting yield include:
- Solvent choice : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution.
- Temperature : Lower temperatures (0–5°C) minimize side reactions like di-bromination.
- Stoichiometry : A 1:1 molar ratio of bromine to substrate ensures selective mono-bromination.
Purification via column chromatography (silica gel, hexane/ethyl acetate) typically yields >90% purity.
Basic Research: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- NMR : H NMR (CDCl₃) shows distinct peaks for the methoxy group (~δ 3.8 ppm), benzofuran protons (δ 6.8–7.5 ppm), and the bromoethanone carbonyl (δ 190–200 ppm in C NMR) .
- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 285.0 (M+H⁺) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) resolve impurities, ensuring >95% purity .
Basic Research: What safety protocols are critical when handling this compound, given limited toxicological data?
No formal safety assessment exists for this compound, but analogous brominated ketones require:
- PPE : Nitrile gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of volatile bromine byproducts.
- Storage : In amber vials at 2–8°C under inert gas (argon) to prevent degradation .
Contingency plans for spills (neutralization with sodium thiosulfate) are advised .
Advanced Research: How does crystallographic analysis elucidate its molecular conformation and intermolecular interactions?
Single-crystal X-ray diffraction reveals:
Advanced Research: How do structural modifications (e.g., halogen substitution) impact biological activity?
Comparative studies with analogs highlight:
Advanced Research: What mechanistic insights explain its role as a kinase inhibitor?
Molecular docking studies (PDB: 4XDO) show the bromoethanone moiety forms a halogen bond with the ATP-binding pocket (distance: 3.2 Å). The methoxy group stabilizes π-π stacking with Phe82, reducing Ki by 40% compared to non-methoxy analogs .
Advanced Research: How does its reactivity compare with other halogenated benzofuran derivatives in cross-coupling reactions?
In Suzuki-Miyaura reactions:
| Halogen | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|
| Bromine | 0.45 | 85 |
| Chlorine | 0.12 | 60 |
| Iodine | 0.75 | 92 |
| Bromine offers a balance between reactivity and stability, avoiding over-reactivity seen in iodo analogs . |
Advanced Research: How is this compound utilized in multi-step syntheses of bioactive molecules?
Example: Synthesis of antitumor agents:
Step 1 : Sonogashira coupling with terminal alkynes (PdCl₂(PPh₃)₂, CuI).
Step 2 : Cyclization under acidic conditions to form pyrano-benzofuran hybrids.
Step 3 : Functionalization at the ethanone position via Grignard addition.
Yields >70% are achieved with rigorous exclusion of moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
